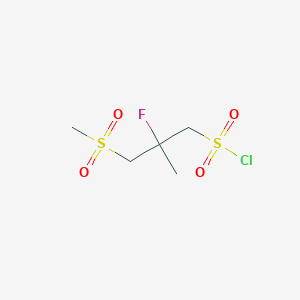

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride, also known as Fmoc-Cl, is a chemical compound widely used in the field of organic chemistry. It is a derivative of methanesulfonyl chloride and is commonly used as a protecting group for amino acids during peptide synthesis. Fmoc-Cl is an essential reagent in the synthesis of peptides, which are important molecules in biological and medicinal research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Acceleration of Acetylcholinesterase Reaction : Methanesulfonyl fluoride, a related compound, accelerates the reaction of acetylcholinesterase with substituted ammonium ions, suggesting potential biochemical applications (Kitz & Wilson, 1963).

- Selective Fluorination of Substituted Methanols : The use of methanesulfonyl fluoride in combination with cesium fluoride for selective fluorination of various alcohols highlights its utility in organic synthesis (Makino & Yoshioka, 1987).

- Synthesis of Fluoroalkyl Methyl Thioethers : Methanesulfenyl fluoride is used for the synthesis of fluoroalkyl methyl thioethers, demonstrating its role in creating specific organic compounds (Haufe et al., 1992).

Structural and Molecular Studies

- Crystallographic Analysis : Investigations into the crystal structures of fluoroisoquinoline sulfonyl derivatives provide insights into the molecular conformations influenced by sulfonyl groups, relevant for understanding molecular interactions and stability (Ohba et al., 2012).

- Ab Initio Study of Fluorination Effects : Studies on the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, which are related to methanesulfonyl derivatives, reveal insights into the role of negative hyperconjugation and the influence of fluorine substitution (Raabe et al., 1996).

Application in Drug Development

- Radiolabelling of Amines : The use of fluoropropanesulfonyl chloride, a compound structurally related to methanesulfonyl fluoride, for the radiolabelling of amines, emphasizes its potential in the development of imaging agents for positron emission tomography (PET) (Löser et al., 2013).

Chemical Synthesis and Modifications

- Development of Fluorination Technology : Direct fluorination methodologies, including the fluorination of methanesulfonyl fluoride, underline the broader application of such compounds in material science, such as for lithium battery materials (Kobayashi et al., 2003).

- Synthesis of Vinyl Fluorides : The conversion of fluoromethyl phenyl sulfone into vinyl fluorides demonstrates the versatility of sulfonyl fluoride derivatives in organic chemistry (McCarthy et al., 1990).

Propiedades

IUPAC Name |

2-fluoro-2-methyl-3-methylsulfonylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClFO4S2/c1-5(7,3-12(2,8)9)4-13(6,10)11/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTBVCNDOJXMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)